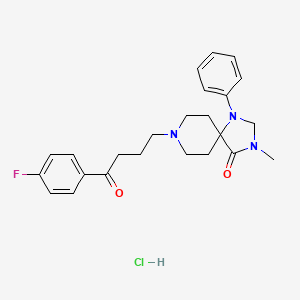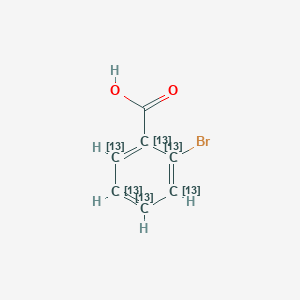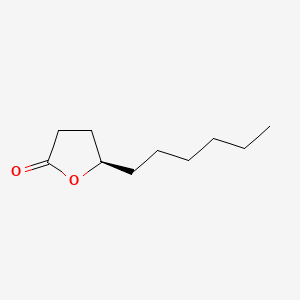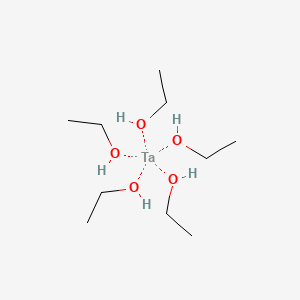
Carbenoxolone disodium salt, >=98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbenoxolone disodium salt, with a purity of 98% or higher, is a water-soluble disodium salt of glycyrrhetinic acid hemisuccinate. It is known for its role as a promoter for the nasal absorption of insulin and as a selective inhibitor of Panx1 hemichannels . This compound has a molecular formula of C34H48O7Na2 and a molecular weight of 614.72 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbenoxolone disodium salt is synthesized from glycyrrhetinic acid, which is derived from licorice root. The synthetic route involves the esterification of glycyrrhetinic acid with succinic anhydride to form glycyrrhetinic acid hemisuccinate. This intermediate is then neutralized with sodium hydroxide to yield carbenoxolone disodium salt .
Industrial Production Methods
In industrial settings, the production of carbenoxolone disodium salt follows a similar synthetic route but on a larger scale. The process involves:
Esterification: Glycyrrhetinic acid is reacted with succinic anhydride in the presence of a catalyst.
Neutralization: The resulting glycyrrhetinic acid hemisuccinate is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity of 98% or higher.
Analyse Chemischer Reaktionen
Types of Reactions
Carbenoxolone disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly at the ester and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Carbenoxolone disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study cell signaling pathways, particularly those involving gap junctions and hemichannels.
Medicine: It has been investigated for its potential therapeutic effects in conditions such as inflammation, cancer, and neurological disorders.
Industry: It is used in the formulation of pharmaceuticals and as an additive in various industrial processes
Wirkmechanismus
Carbenoxolone disodium salt exerts its effects primarily by inhibiting Panx1 hemichannels and gap junctions. This inhibition affects cell-cell communication and has implications for various physiological and pathological processes. The compound interacts with specific molecular targets, including connexins and pannexins, which are involved in the formation of gap junctions and hemichannels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 18α-Glycyrrhetinic acid
- 18β-Glycyrrhetinic acid
- β-Boswellic acid
- 11-Keto-β-boswellic acid
Comparison
Carbenoxolone disodium salt is unique in its dual role as a promoter for nasal absorption of insulin and as a selective inhibitor of Panx1 hemichannels. While similar compounds like glycyrrhetinic acids and boswellic acids also have biological activities, carbenoxolone disodium salt’s specific inhibition of Panx1 hemichannels sets it apart .
Eigenschaften
Molekularformel |
C34H50Na2O7 |
|---|---|
Molekulargewicht |
616.7 g/mol |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/t21-,23?,24-,27+,30+,31?,32-,33+,34+;;/m0../s1 |
InChI-Schlüssel |
OUNBBVKBERWKFE-FDPMUVMVSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)O)C)C)[C@@H]1CC(CC2)(C)C(=O)O)C.[Na].[Na] |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)
![[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)](/img/structure/B12056217.png)

![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)





![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

